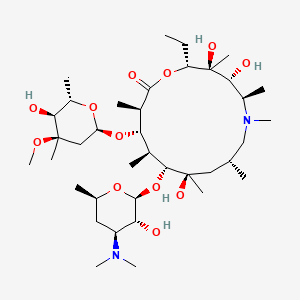
GS-5829
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GS-5829 is a potent and selective BET inhibitor. The bromodomain and extraterminal (BET) protein Brd4 recruits transcriptional regulatory complexes to acetylated chromatin. While Brd4 is considered to be a general transcriptional regulator, pharmacological inhibition of BET proteins shows therapeutic activity in a variety of different pathologies, particularly in models of cancer and inflammation.
Applications De Recherche Scientifique
BET Inhibition in Cancer Treatment
GS-5829 is explored extensively in the context of cancer treatment due to its role as a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins are crucial in regulating the transcription of key oncogenes, including MYC, which is implicated in cancer cell growth. Studies have investigated the efficacy of GS-5829, often in combination with other inhibitors, in various cancer types:
- DLBCL and MCL Cell Lines: The combination of GS-5829 and the BCL2 inhibitor ABT-199 showed superior growth inhibition in diffuse large B-cell lymphoma (DLBCL) and Mantle Cell Lymphoma (MCL) cell lines. This combination suggests a broader, superior response in these cancers (Bates et al., 2016).
- BET and BTK Inhibition in DLBCL: GS-5829 combined with the BTK inhibitor GS-4059 potentiates cell death in DLBCL cell lines, particularly in reducing IL-6, IL-10, and MYC transcripts and protein in vitro (Bates et al., 2016).
- Chronic Lymphocytic Leukemia: In chronic lymphocytic leukemia (CLL), GS-5829 inhibits cell proliferation and induces apoptosis by deregulating key signaling pathways such as BLK, AKT, ERK1/2, and MYC. It also targets the CLL supportive microenvironment (Kim et al., 2019).
Metastatic Castration-Resistant Prostate Cancer
GS-5829 has been evaluated in metastatic castration-resistant prostate cancer (mCRPC). The study assessed the safety and efficacy of GS-5829 alone and in combination with enzalutamide. However, it demonstrated limited efficacy and lack of dose-proportional increases in plasma concentrations in mCRPC patients (Aggarwal et al., 2022).
Uterine Serous Carcinoma
GS-5829 and another BET bromodomain inhibitor, GS-626510, have been investigated for their activity against primary uterine serous carcinoma (USC) cultures and xenografts. These inhibitors showed promising results, especially against USC-overexpressing c-Myc, suggesting their potential as therapeutic agents (Bonazzoli et al., 2018).
Propriétés
Nom du produit |
GS-5829 |
|---|---|
Nom IUPAC |
Unknown |
SMILES |
Unknown |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
GS-5829; GS 5829; GS5829. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



